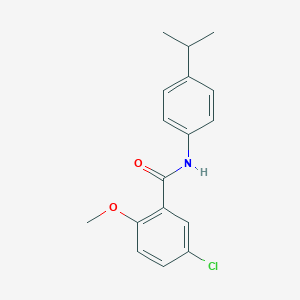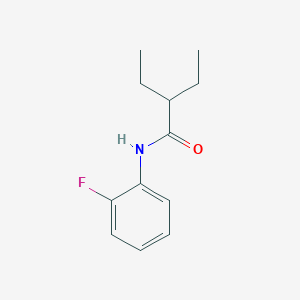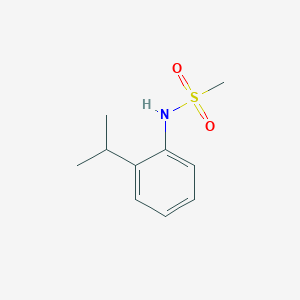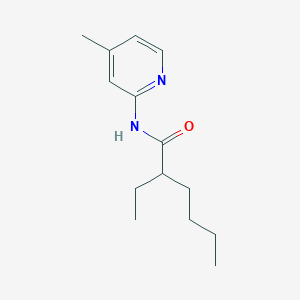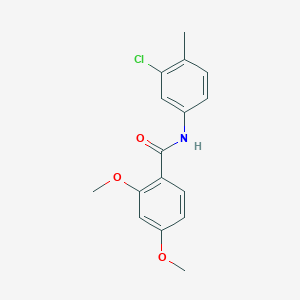
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and proteins play a crucial role in various biological processes such as inflammation and cancer.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, one limitation of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is that it can be toxic to cells at high concentrations. Therefore, it is essential to use appropriate concentrations of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in lab experiments.
Future Directions
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research. One area of interest is the development of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide analogs with enhanced biological activity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs to enhance their efficacy. Additionally, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide could be used to study the role of enzymes and proteins in various diseases such as cancer and inflammation.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is a chemical compound that has been widely used in scientific research. It has various biological activities and has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it is important to use appropriate concentrations to avoid toxicity. There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research, including the development of analogs and the study of its role in various diseases.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 3-chloro-4-methyl aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide. The yield of this reaction is typically around 70%.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have various biological activities such as anticancer, anti-inflammatory, and analgesic effects. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been used to study the role of various enzymes and proteins in these processes.
properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-14(10)17)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChI Key |
KFPFPGWXWYDZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



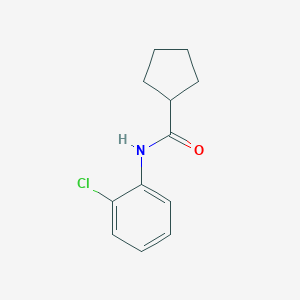
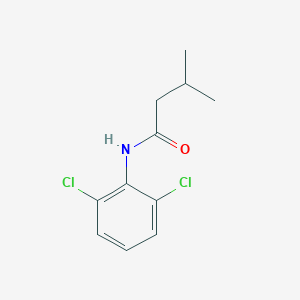


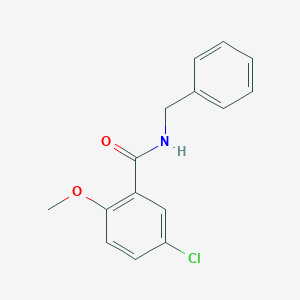

![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

